E3 Ligase Ligand-linker Conjugate 81

PROTAC linker optimization ternary complex formation protein degradation

E3 Ligase Ligand-linker Conjugate 81 is the precise pomalidomide-PEG4-COOH building block used in patent WO2017184995A1 to construct Bcl-2 and Bcl-xL PROTAC degraders. Unlike generic CRBN ligand-linker alternatives, this conjugate's specific PEG4 spacer length and terminal carboxylic acid are validated for amine-reactive conjugation efficiency. Linker geometry critically governs ternary complex formation—substituting PEG1, PEG2, or PEG6 analogs introduces uncontrolled variables that alter degradation potency. Use this defined mid-range building block for systematic linker SAR and automated high-throughput PROTAC library synthesis. ≥98% purity ensures minimized purification burden.

Molecular Formula C30H39N5O6
Molecular Weight 565.7 g/mol
Cat. No. B12374882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 81
Molecular FormulaC30H39N5O6
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1
InChIKeyDTHKAUQIYZLCNL-XMVXWINGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 81: A Defined Pomalidomide-PEG4 Building Block for PROTAC Assembly


E3 Ligase Ligand-linker Conjugate 81 is a functionalized building block for Proteolysis Targeting Chimeras (PROTACs), consisting of a pomalidomide-based cereblon (CRBN) E3 ligase ligand covalently linked to a tetraethylene glycol (PEG4) spacer terminating in a carboxylic acid (-COOH) group . This conjugate serves as a modular precursor that enables amine-reactive conjugation to a diverse range of target protein ligands, forming the E3-recruiting arm of bifunctional degraders . The compound is a key component in the synthesis of PROTACs designed to hijack the ubiquitin-proteasome system for targeted protein degradation .

Why E3 Ligase Ligand-linker Conjugate 81 Cannot Be Casually Substituted in PROTAC Design


PROTAC-mediated degradation is exquisitely sensitive to the geometry of the ternary complex formed between the target protein, the degrader, and the E3 ligase; even minor alterations in linker length, composition, or E3 ligand chemistry can abolish productive ubiquitination . Substituting E3 Ligase Ligand-linker Conjugate 81 with a generic cereblon ligand-linker conjugate—differing in PEG unit count (e.g., PEG1 or PEG2) or terminal functional group—introduces uncontrolled variables that alter linker trajectory, conformational flexibility, and conjugation efficiency, leading to unpredictable degradation potency [1]. Given that the linker is not a passive tether but an active determinant of degradation efficiency and selectivity, systematic screening with defined building blocks is essential; casual substitution introduces unquantified risk of experimental failure [2].

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 81 Against Closest Analogs


PEG4 Linker Length in Conjugate 81 Optimizes Ternary Complex Geometry Relative to Shorter PEG Analogs

E3 Ligase Ligand-linker Conjugate 81 incorporates a 4-unit PEG linker (PEG4). Systematic studies of PROTAC linker length demonstrate that a PEG4 spacer (approximately 14-16 Å extended length) provides a balance between sufficient reach to accommodate diverse target protein surfaces and the entropic penalty associated with longer, more flexible chains [1]. Compared to PROTACs constructed with shorter PEG1 or PEG2 linkers (often yielding DC50 values >100 nM due to steric constraints on ternary complex formation), PROTACs built with PEG4-containing conjugates frequently achieve sub-100 nM degradation potencies across multiple target classes [2]. The specific PEG4 length in Conjugate 81 is thus a key differentiator from shorter PEG analogs.

PROTAC linker optimization ternary complex formation protein degradation

Pomalidomide-Based CRBN Ligand in Conjugate 81 Offers Distinct Degradation Profiles Versus VHL-Based Conjugates

E3 Ligase Ligand-linker Conjugate 81 utilizes a pomalidomide-based cereblon (CRBN) ligand. In comparative studies of PROTACs bearing identical target-binding warheads but differing E3 ligase recruitment moieties, CRBN-based degraders often exhibit broader tissue distribution and higher degradation efficiency in hematopoietic lineages, whereas VHL-based degraders show more restricted expression patterns and can offer improved selectivity in certain solid tumor contexts [1]. CRBN-recruiting PROTACs have also been shown to degrade targets with DC50 values as low as 2.1 nM (e.g., CDK6 degrader CP-10), demonstrating the high efficiency achievable with this E3 ligase class .

CRBN vs VHL E3 ligase selectivity tissue-specific degradation

Terminal Carboxylic Acid in Conjugate 81 Enables Defined Amine Conjugation, Reducing Synthetic Ambiguity Versus Mixed-Functionality Analogs

E3 Ligase Ligand-linker Conjugate 81 terminates in a single, well-defined carboxylic acid group, enabling clean amide bond formation with amine-containing target ligands via standard carbodiimide coupling chemistry . In contrast, crude or mixed-functionality linker conjugates can produce heterogeneous reaction mixtures with competing side reactions, reducing final PROTAC yield and complicating purification. Pomalidomide-PEG4-COOH is supplied at ≥98% purity as verified by HPLC and NMR, ensuring that the majority of the material is the desired single chemical entity [1]. This purity specification exceeds the typical ≥95% purity offered for many generic linker conjugates, reducing the risk of introducing trace impurities that could confound biological assays [2].

PROTAC conjugation chemistry building block purity synthetic reproducibility

Conjugate 81 is Explicitly Disclosed in Patent WO2017184995A1, Providing a Reproducible Synthetic and Biological Precedent

E3 Ligase Ligand-linker Conjugate 81 is explicitly disclosed and exemplified in patent WO2017184995A1, which describes compounds that induce degradation of anti-apoptotic Bcl-2 family proteins [1]. This patent provides full synthetic procedures, characterization data, and biological activity for PROTACs incorporating this conjugate against Bcl-2/Bcl-xL targets [2]. In contrast, many commercial E3 ligand-linker conjugates lack explicit patent provenance, leaving users to infer synthetic routes and biological context. The availability of a validated patent precedent reduces the risk of investing in a building block that may later be found to lack the intended biological activity.

patent-derived building block PROTAC patent Bcl-2 degradation

Optimized Storage Stability of Conjugate 81 Reduces Degradation-Related Batch-to-Batch Variability Relative to Unstabilized Analogs

E3 Ligase Ligand-linker Conjugate 81 is supplied with defined storage conditions validated for long-term stability: 2 years at -20°C as a powder, 2 weeks at 4°C in DMSO, and 6 months at -80°C in DMSO [1]. This stability profile ensures that the reactive carboxylic acid group remains intact and that the pomalidomide core does not undergo hydrolysis or racemization during storage. In contrast, many generic E3 ligand-linker conjugates are supplied without validated long-term stability data, leading to potential batch-to-batch variability as reagents degrade. The specified storage conditions for Conjugate 81 enable researchers to plan experiments with confidence in reagent integrity.

building block stability PROTAC synthesis reagent storage

Procurement-Relevant Application Scenarios for E3 Ligase Ligand-linker Conjugate 81


Synthesis of PROTACs Targeting Anti-Apoptotic Bcl-2 Family Proteins

Conjugate 81 is the specific E3 ligand-linker building block used in patent WO2017184995A1 to construct PROTACs that degrade Bcl-2 and Bcl-xL, offering a validated starting point for researchers developing degraders against these clinically relevant oncology targets [1]. Using this conjugate ensures synthetic fidelity to the patent exemplars.

Building CRBN-Recruiting PROTAC Libraries for Hematologic Cancer Targets

Given that CRBN is highly expressed in hematopoietic lineages and CRBN-based PROTACs have demonstrated low nanomolar degradation potencies (e.g., DC50 of 2.1 nM for CDK6), Conjugate 81 is ideally suited for constructing PROTAC libraries targeting proteins in multiple myeloma, leukemia, and lymphoma .

Parallel Synthesis of Linker-Length Optimization Libraries

The PEG4 linker in Conjugate 81 represents a mid-range spacer length. Researchers can use this conjugate alongside PEG1, PEG2, and PEG6 analogs to systematically explore the effect of linker length on ternary complex formation and degradation efficiency, a critical step in PROTAC lead optimization .

High-Purity Building Block for Automated PROTAC Synthesis Platforms

The ≥98% purity and defined carboxylic acid functionality of Conjugate 81 make it compatible with automated synthesis platforms (e.g., Synple Automated Synthesis Platform), enabling high-throughput generation of PROTAC libraries with minimized purification burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.